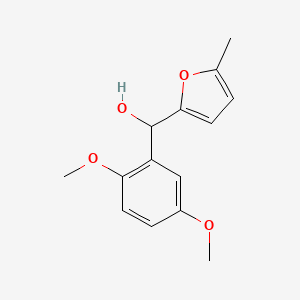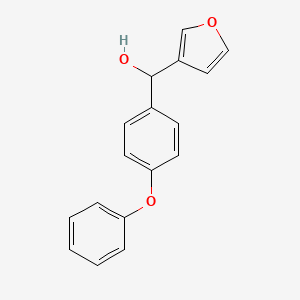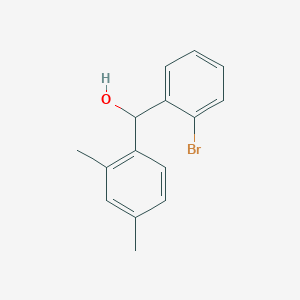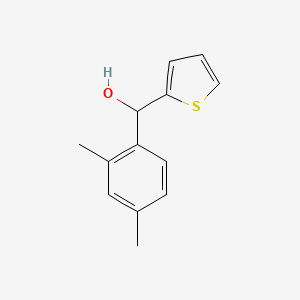
(2,4-Dimethylphenyl)(furan-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylphenyl)(furan-3-yl)methanol is an organic compound with the molecular formula C₁₃H₁₄O₂ It consists of a furan ring attached to a methanol group, which is further connected to a 2,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)(furan-3-yl)methanol typically involves the following steps:
Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Grignard Reaction: The furan-3-ylmethanol can be prepared by reacting furan-3-carbaldehyde with a Grignard reagent derived from 2,4-dimethylphenyl bromide.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products:
Oxidation: Formation of (2,4-dimethylphenyl)(furan-3-yl)methanone.
Reduction: Formation of (2,4-dimethylphenyl)(furan-3-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
- Used in the development of new drug candidates.
Industry:
- Employed in the manufacture of specialty chemicals and materials.
- Potential applications in the development of novel polymers and resins.
作用機序
The mechanism by which (2,4-Dimethylphenyl)(furan-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group contribute to its binding affinity and specificity.
類似化合物との比較
(2,4-Dimethylphenyl)(furan-2-yl)methanol: Similar structure but with the furan ring attached at the 2-position.
(2,4-Dimethylphenyl)(thiophen-3-yl)methanol: Contains a thiophene ring instead of a furan ring.
(2,4-Dimethylphenyl)(pyridin-3-yl)methanol: Contains a pyridine ring instead of a furan ring.
Uniqueness: (2,4-Dimethylphenyl)(furan-3-yl)methanol is unique due to the specific positioning of the furan ring and the presence of the 2,4-dimethylphenyl group
特性
IUPAC Name |
(2,4-dimethylphenyl)-(furan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKMGZVSPSGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=COC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














